molecular formula C17H27N3O2 B15257948 tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B15257948
M. Wt: 305.4 g/mol
InChI Key: OEFAFACQGRZWIV-UHFFFAOYSA-N
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Description

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a precursor compound, followed by a series of reactions including reduction, protection, and olefination . The reaction conditions often require specific reagents such as n-Butyllithium, dimethylformamide, and tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties that are not present in linear or fused ring systems. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(1-ethylpyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-5-19-8-6-13(10-19)14-17(11-18-14)7-9-20(12-17)15(21)22-16(2,3)4/h6,8,10,14,18H,5,7,9,11-12H2,1-4H3

InChI Key

OEFAFACQGRZWIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

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